![molecular formula C6H4BrF2N B13656137 2-Bromo-3,6-difluoroaniline](/img/structure/B13656137.png)
2-Bromo-3,6-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,6-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N It is a derivative of aniline, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the diazotization of 3,6-difluoroaniline followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like aniline. The process includes steps such as nitration, reduction, diazotization, and halogenation. The use of continuous-flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,6-difluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, often in the presence of phosphine ligands and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Products include substituted anilines or thiophenols.
Oxidation: Products include nitroanilines or nitrosoanilines.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,6-difluoroaniline has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,6-difluoroaniline depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the fluorine atoms can stabilize intermediates and transition states, facilitating various reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
2,6-Difluoroaniline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2,6-Dibromo-4-fluoroaniline: Contains additional bromine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Bromo-3,6-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C6H4BrF2N |
---|---|
Molekulargewicht |
208.00 g/mol |
IUPAC-Name |
2-bromo-3,6-difluoroaniline |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 |
InChI-Schlüssel |
CGHDYBOOSWQNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.